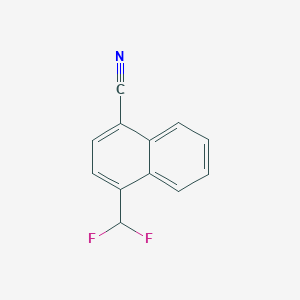
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of hydroxyimino carboxylic acids. This compound is characterized by the presence of a hydroxyimino group (-C=NOH) attached to a tetrahydronaphthalene ring system, which is further substituted with a carboxylic acid group (-COOH). The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The starting material, such as a naphthalene derivative, undergoes hydrogenation to form the tetrahydronaphthalene ring.
Introduction of the Hydroxyimino Group: The tetrahydronaphthalene derivative is then reacted with hydroxylamine or its derivatives under acidic or basic conditions to introduce the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of esters, amides, or other substituted derivatives.
科学的研究の応用
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The carboxylic acid group can also participate in various biochemical reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- 5-(Hydroxyimino)quinolin-8-one
- 4-Hydroxyquinazoline
- 5-Aminoquinoline
Comparison
5-(Hydroxyimino)-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene ring system, which provides distinct chemical and biological properties compared to other hydroxyimino compounds. Its structure allows for specific interactions and reactivity that are not observed in similar compounds, making it a valuable compound for various applications.
特性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO3/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12-15/h1,4-5,15H,2-3,6H2,(H,13,14)/b12-10- |
InChIキー |
MPQHQQMNIVLXIN-BENRWUELSA-N |
異性体SMILES |
C1CC2=C(C=CC=C2C(=O)O)/C(=N\O)/C1 |
正規SMILES |
C1CC2=C(C=CC=C2C(=O)O)C(=NO)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
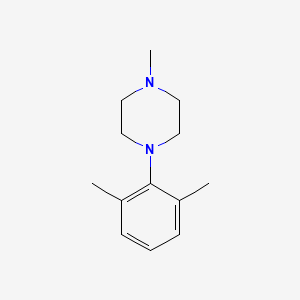

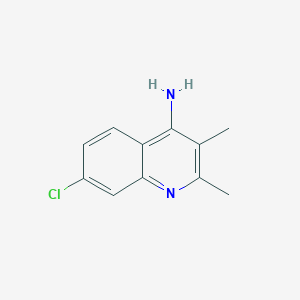
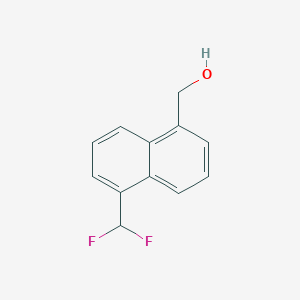
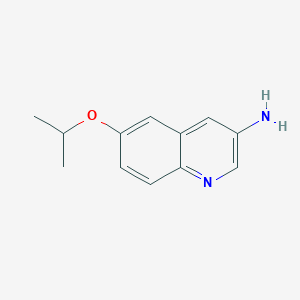
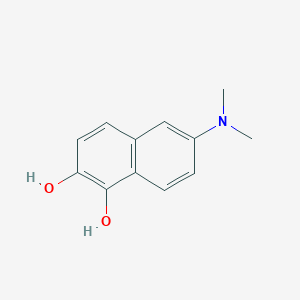
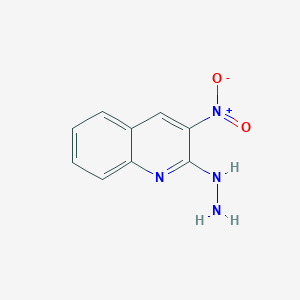

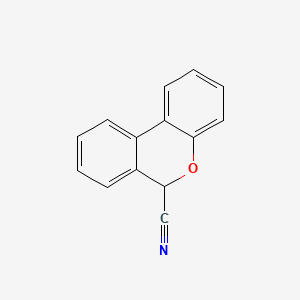
![8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one](/img/structure/B11897109.png)

